molecular formula C13H11ClO2 B8613271 Ethyl 8-chloronaphthalene-2-carboxylate CAS No. 95361-03-8

Ethyl 8-chloronaphthalene-2-carboxylate

Cat. No.: B8613271
CAS No.: 95361-03-8
M. Wt: 234.68 g/mol
InChI Key: KKPFRPLZEYRDCU-UHFFFAOYSA-N
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Description

Ethyl 8-chloronaphthalene-2-carboxylate is a chlorinated aromatic ester characterized by a naphthalene backbone substituted with a chlorine atom at the 8-position and an ethyl ester group at the 2-position. Its molecular formula is inferred to be C₁₃H₁₁ClO₂, with a molar mass of 234.68 g/mol. Such esters are commonly employed as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their tunable electronic and steric properties .

Properties

CAS No.

95361-03-8

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

ethyl 8-chloronaphthalene-2-carboxylate

InChI

InChI=1S/C13H11ClO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2H2,1H3

InChI Key

KKPFRPLZEYRDCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2Cl)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Chlorinated Naphthalene Derivatives

1-Chloronaphthalene (CAS 90-13-1, C₁₀H₇Cl) and 2-chloronaphthalene (CAS 91-58-7, C₁₀H₇Cl) are simpler chlorinated analogs lacking ester groups. Key differences include:

  • Applications : Chloronaphthalenes are historically used in dielectric fluids, lubricants, and dye synthesis. In contrast, ethyl 8-chloronaphthalene-2-carboxylate’s ester group makes it more suitable for fine chemical synthesis or drug development .
  • Physical Properties : The absence of an ester group in chloronaphthalenes results in lower molecular weights (e.g., 1-chloronaphthalene: 162.62 g/mol) and higher volatility compared to the ethyl ester derivative.

Naphthalenecarboxylate Esters with Substituents

8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester (CAS 127265-99-0, C₁₂H₉ClO₃, molar mass 236.65 g/mol) shares structural similarities but differs in two key aspects:

Ester Chain : The methyl ester (C₁₂H₉ClO₃) has a shorter alkyl chain than the ethyl variant, reducing lipophilicity.

Bioactive Esters in Natural Extracts

Ethyl acetate extracts from spices (e.g., clove, ginger) contain bioactive esters like eugenol acetate and gingerol derivatives. While these share ester functional groups, their structures are distinct from chlorinated naphthalene esters. This compound’s bioactivity (if any) would likely differ due to its aromatic chlorination, which influences electronic interactions with biological targets .

Data Table: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Applications
This compound - C₁₃H₁₁ClO₂ 234.68 8-Cl, 2-COOEt Organic synthesis, pharmaceuticals
8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester 127265-99-0 C₁₂H₉ClO₃ 236.65 8-Cl, 4-OH, 2-COOMe Research intermediate
1-Chloronaphthalene 90-13-1 C₁₀H₇Cl 162.62 1-Cl Dielectrics, lubricants
2-Chloronaphthalene 91-58-7 C₁₀H₇Cl 162.62 2-Cl Dye synthesis

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